PDE4A Inhibition: 18-Fold Superiority Over N-Methylbenzamide
N-Methyl-4-pentylbenzamide inhibits recombinant human PDE4A with an IC50 of 1.44 μM (1440 nM) in a scintillation proximity assay measuring [3H]-cAMP hydrolysis [1]. In contrast, the simpler analog N-Methylbenzamide exhibits an IC50 of 26.3 μM against PDE4, representing an approximately 18-fold weaker inhibitory activity .
| Evidence Dimension | PDE4A/PDE4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.44 μM (1440 nM) |
| Comparator Or Baseline | N-Methylbenzamide: 26.3 μM (26,300 nM) |
| Quantified Difference | ~18.3-fold more potent |
| Conditions | Recombinant human PDE4A, [3H]-cAMP hydrolysis, scintillation proximity assay |
Why This Matters
The ~18-fold greater PDE4A inhibitory potency makes N-Methyl-4-pentylbenzamide the preferred choice for studies requiring cAMP pathway modulation at lower compound concentrations, reducing potential off-target effects and conserving compound supply.
- [1] BindingDB. (2016). BDBM50128269 (CHEMBL3628718). Affinity Data: IC50 = 1.44E+3 nM. Assay Description: Inhibition of recombinant human PDE4A assessed as reduction of [3H]-cAMP hydrolysis. View Source
